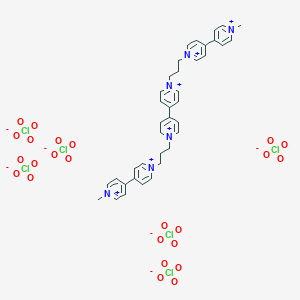
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester, also known as CDMIMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of carbazic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is not well understood. However, it is believed that Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester acts as a nucleophile and reacts with electrophiles to form covalent bonds.
Biochemical and Physiological Effects:
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester has been shown to have no significant biochemical or physiological effects. However, it is important to note that Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is a chemical compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is its versatility. It can be used as a reagent in various reactions, making it a valuable tool for organic synthesis. However, one of the limitations of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is its potential toxicity. It is important to handle Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester with care and to follow proper safety protocols when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester. One area of research is the development of new synthesis methods for Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester. Another area of research is the study of the mechanism of action of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester. Additionally, Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester could be studied for its potential applications in drug discovery and development.
Conclusion:
In conclusion, Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It can be synthesized using various methods and has been shown to have no significant biochemical or physiological effects. Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is a versatile reagent that can be used in various reactions, making it a valuable tool for organic synthesis. However, it is important to handle Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester with care, as it has the potential to be toxic. There are several future directions for the study of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester, including the development of new synthesis methods and the study of its potential applications in drug discovery and development.
Synthesemethoden
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester can be synthesized using various methods. One of the most commonly used methods is the reaction of carbazic acid with 2-isopropyl-5-methylcyclohexylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester by the addition of dimethylaminomethylene chloride.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester has been studied extensively for its potential applications in scientific research. One of the most promising applications of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is in the field of organic synthesis. Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester can be used as a reagent in various reactions, including the synthesis of amides, esters, and ketones.
Eigenschaften
CAS-Nummer |
101418-03-5 |
|---|---|
Produktname |
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester |
Molekularformel |
C10H12N2OS |
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) N-[(E)-dimethylaminomethylideneamino]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)12-7-6-11(3)8-13(12)19-14(18)16-15-9-17(4)5/h9-13H,6-8H2,1-5H3,(H,16,18)/b15-9+ |
InChI-Schlüssel |
HQSDMDPBSJPNOS-OQLLNIDSSA-N |
Isomerische SMILES |
CC1CCC(C(C1)OC(=O)N/N=C/N(C)C)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)NN=CN(C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)NN=CN(C)C)C(C)C |
Synonyme |
CARBAZIC ACID, 3-DIMETHYLAMINOMETHYLENE-, 2-ISOPROPYL-5-METHYLCYCLOHEX YL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)



![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
